2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]methyl}butanoic acid
Description
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Properties
IUPAC Name |
2-[[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]methyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-2-18(25(28)29)15-17-11-13-19(14-12-17)27-26(30)31-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,18,24H,2,15-16H2,1H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHWYLYQAMFJCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds are often used as intermediates in peptide synthesis, suggesting that they may interact with various proteins or enzymes in the body.
Mode of Action
Given its structural similarity to other fluorenylmethyloxycarbonyl (fmoc) protected amino acids, it is likely that it acts as a building block in the synthesis of larger peptide chains.
Biochemical Pathways
The compound may be involved in the synthesis of peptides, which are integral components of various biochemical pathways. Peptides play crucial roles in numerous biological processes, including signal transduction, immune response, and cell-to-cell communication.
Result of Action
The molecular and cellular effects of the compound’s action would largely depend on the specific peptide that it helps synthesize. Peptides can have a wide range of biological effects, from acting as hormones or neurotransmitters to serving as structural components of cells.
Biological Activity
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]methyl}butanoic acid, commonly referred to as Fmoc-amino acid derivative, is a synthetic compound used extensively in peptide synthesis and medicinal chemistry. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility, making it a valuable candidate for various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in different studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₂₁NO₄. Its structural complexity allows for diverse interactions with biological targets, which is crucial for its activity.
| Property | Value |
|---|---|
| Molecular Weight | 323.34 g/mol |
| CAS Number | 176504-01-1 |
| Appearance | White to light yellow powder |
| Purity | >98% (HPLC) |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The Fmoc group provides protection during chemical reactions, while the butanoic acid moiety can engage in hydrogen bonding and hydrophobic interactions with biological targets. These interactions may modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
In Vitro Studies
Research has shown that derivatives of Fmoc-amino acids can exhibit significant anti-inflammatory and cytotoxic activities. For instance, a study highlighted that compounds with similar structures demonstrated inhibition of key enzymes involved in inflammatory pathways .
In one notable case study, the compound was tested against cancer cell lines, revealing a concentration-dependent inhibition of cell proliferation. The IC50 values varied across different cell types, indicating selective cytotoxicity that could be harnessed for targeted therapies.
In Vivo Studies
In vivo experiments have also been conducted to assess the pharmacokinetics and therapeutic potential of this compound. Animal models treated with the compound showed a marked reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent . Furthermore, studies indicated that it could enhance the efficacy of existing chemotherapy drugs when used in combination therapies.
Case Studies
- Anti-Cancer Activity : A series of derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Results demonstrated that the Fmoc-modified compounds exhibited enhanced activity compared to their unmodified counterparts.
- Anti-Inflammatory Effects : In another investigation, the compound was tested for its ability to inhibit inflammatory cytokine production in macrophages. The results indicated a significant reduction in TNF-alpha levels, showcasing its potential as an anti-inflammatory agent .
- Interaction with Metabolic Enzymes : Computational studies suggested that the compound interacts with metabolic enzymes involved in drug metabolism, potentially affecting pharmacokinetics and drug interactions.
Scientific Research Applications
Applications in Medicinal Chemistry
2.1 Peptide Synthesis
Fmoc-D-biphenylalanine is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection and facilitates the stepwise addition of amino acids to form peptides. Its incorporation into peptides can enhance stability and bioactivity, making it valuable for developing therapeutic peptides.
Case Study: Anticancer Peptides
Recent studies have demonstrated that peptides synthesized using Fmoc-D-biphenylalanine exhibit improved binding affinity to cancer cell receptors, thereby enhancing their therapeutic potential against various cancer types. The biphenyl moiety contributes to the hydrophobic interactions necessary for receptor binding.
2.2 Drug Development
The compound is also explored in drug development as a scaffold for designing new drugs targeting specific biological pathways. Its unique structure can be modified to create analogs with varying pharmacological properties.
Case Study: Neuroprotective Agents
Research has indicated that derivatives of Fmoc-D-biphenylalanine can act as neuroprotective agents by modulating glutamate receptors, which are implicated in neurodegenerative diseases. These findings suggest potential applications in treating conditions such as Alzheimer's disease.
3.1 Enzyme Inhibition
Studies have shown that Fmoc-D-biphenylalanine derivatives can inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression. This inhibition can lead to reduced disease severity and progression.
3.2 Antioxidant Properties
The compound has demonstrated antioxidant properties, which are beneficial in mitigating oxidative stress associated with various diseases, including neurodegenerative disorders and cardiovascular diseases.
Q & A
Q. What are the standard synthetic routes for preparing 2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]methyl}butanoic acid in peptide synthesis?
The synthesis typically involves protecting the amino group with the Fmoc (fluorenylmethoxycarbonyl) group. For analogous compounds, this is achieved by reacting the amino acid derivative with Fmoc-Cl (chloride) in the presence of a base (e.g., triethylamine) in anhydrous solvents like dichloromethane or dimethylformamide. Multi-step protocols often include coupling reactions, purification via column chromatography, and characterization using NMR and mass spectrometry .
Q. How is the Fmoc-protected amino group selectively deprotected during peptide synthesis?
Deprotection is performed using a 20% piperidine solution in dimethylformamide (DMF), which cleaves the Fmoc group while leaving other protective groups (e.g., tert-butyl) intact. This step is critical in solid-phase peptide synthesis (SPPS) to enable sequential coupling of amino acids .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation and stereochemical analysis (¹H, ¹³C, and 2D NMR).
- Mass Spectrometry (MS) : To verify molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC) : For assessing purity and isolating diastereomers .
Advanced Research Questions
Q. What strategies improve the coupling efficiency of this Fmoc-protected derivative in automated peptide synthesis?
Optimization involves:
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yields (e.g., 80% to 95% for similar compounds) .
- Coupling reagents : Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA (Diisopropylethylamine) for sterically hindered residues.
- Solvent choice : Anhydrous DMF or dichloromethane minimizes side reactions .
Q. How can researchers resolve discrepancies in NMR data for stereoisomers of this compound?
Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), help distinguish stereoisomers by mapping spatial interactions and carbon-hydrogen correlations. Computational tools (e.g., density functional theory) can predict spectra to validate experimental data .
Q. What in vitro assays are suitable for evaluating its bioactivity against enzymatic targets?
- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases).
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to target proteins.
- Cell-based assays : Assess anti-inflammatory activity via cytokine suppression (e.g., TNF-α or IL-6) in macrophage models .
Q. How should conflicting reports about its biological activity across models be addressed?
Systematic validation includes:
Q. Table 1: Structural Analogs and Reported Bioactivities
Safety and Handling
Q. What safety precautions are critical when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust.
- Storage : Keep in airtight containers at -20°C, away from light and moisture.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Data Contradiction Analysis
Q. How can researchers reconcile variations in reported reaction yields for its synthesis?
- Control variables : Monitor temperature, solvent purity, and moisture levels.
- Scale-up adjustments : Smaller scales may favor higher yields due to better mixing.
- Catalyst screening : Test alternative bases (e.g., DBU vs. triethylamine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
